Phlorin
Overview
Description
Synthesis Analysis
Phlorin derivatives have been synthesized through various methods, including the reaction of N-confused porphyrin with trimethyl or triethyl phosphite, yielding a 3-phosphonated N-confused phlorin. This method introduces a stereogenic center at one of the meso positions, resulting in enantiomerically pure compounds. The synthesis approach demonstrates the ability to manipulate the phlorin structure to obtain specific stereochemical configurations (Liu et al., 2013). Another novel synthesis of phlorin derivatives involves oxidant-mediated coupling, showcasing the versatility in creating phlorin structures under different conditions (Hong et al., 2003).
Molecular Structure Analysis
Phlorins are characterized by their unique molecular structure, which includes one sp3 hybridized meso-carbon, distinguishing them from other tetrapyrrole macrocycles. This structural peculiarity makes them less stable and more sensitive to environmental conditions. The synthesis and characterization of these compounds require careful handling and innovative strategies to stabilize them for further study. The molecular structure's intricacies are crucial for understanding phlorin's reactivity and potential applications (Taniguchi & Lindsey, 2017).
Chemical Reactions and Properties
Phlorin compounds engage in various chemical reactions, including coordination with metals to form metallophlorin complexes. These reactions are significant for exploring phlorin's potential in catalysis and materials science. For example, the direct metalation of freebase phlorin derivatives to produce stable gold(III) phlorin complexes highlights the capacity of phlorins to form diverse and potentially useful complexes (Pistner et al., 2021).
Physical Properties Analysis
The physical properties of phlorins, such as their absorption and fluorescence spectra, are significantly influenced by their structural features. These properties are essential for applications in photodynamic therapy and solar energy conversion. The synthesis and study of phlorin macrocycles that display cooperative fluoride binding demonstrate the influence of structural modifications on phlorin's physical properties, offering insights into designing phlorins for specific functions (Pistner et al., 2013).
Chemical Properties Analysis
Understanding phlorin's chemical properties, including reactivity towards various substrates and conditions, is crucial for harnessing its potential in synthetic chemistry and biological applications. The chemical properties are closely tied to the phlorin structure, with specific substitutions and modifications leading to changes in reactivity and stability. The synthesis of phlorin derivatives and their anion-binding properties illustrate the diverse chemical behaviors of phlorins and their potential utility in creating new materials and catalysts (Hong et al., 2003).
Safety And Hazards
When handling Phlorin, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The development of more effective energy conversion processes is critical for global energy sustainability. The design of molecular electrocatalysts for the hydrogen evolution reaction is an important component of these efforts. Proton-coupled electron transfer (PCET) reactions, in which electron transfer is coupled to proton transfer, play an important role in these processes and can be enhanced by incorporating proton relays into the molecular electrocatalysts .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c13-4-8-9(16)10(17)11(18)12(20-8)19-7-2-5(14)1-6(15)3-7/h1-3,8-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTPOHDTGNYFSB-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279756 | |
Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 476785 | |
CAS RN |
28217-60-9 | |
Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28217-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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